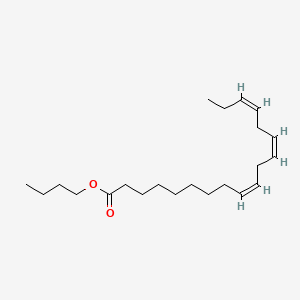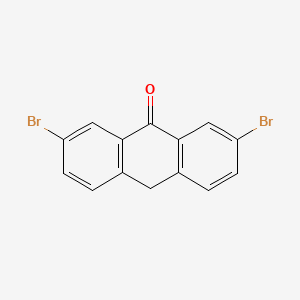
2,7-Dibromoanthracen-9(10H)-one
Übersicht
Beschreibung
2,7-Dibromoanthracen-9(10H)-one is an organic compound derived from anthracene, characterized by the presence of two bromine atoms at the 2 and 7 positions and a ketone group at the 9 position. This compound is notable for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,7-Dibromoanthracen-9(10H)-one can be synthesized through the bromination of anthracene-9,10-dione. The typical procedure involves adding anthracene-9,10-dione to a solution of liquid bromine in acetic acid. The reaction mixture is heated to reflux at 80°C for 10 hours under an inert atmosphere. After the reaction is complete, the mixture is cooled, washed with water, and purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dibromoanthracen-9(10H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted anthracene derivatives.
Reduction Products: 2,7-Dibromoanthracen-9-ol.
Oxidation Products: Higher oxidation state anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromoanthracen-9(10H)-one has several applications in scientific research:
Organic Synthesis: Used as a precursor for synthesizing more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and electroluminescent materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,7-Dibromoanthracen-9(10H)-one involves its interaction with various molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. The compound can form reactive intermediates, such as radicals or carbocations, which can further react with other molecules. These interactions can lead to the formation of new bonds and the modification of existing structures, making it a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
9,10-Dibromoanthracene: Similar structure but with bromine atoms at the 9 and 10 positions.
2,7-Dichloroanthracen-9(10H)-one: Chlorine atoms instead of bromine.
Anthracene-9,10-dione: The parent compound without halogen substitution.
Uniqueness: 2,7-Dibromoanthracen-9(10H)-one is unique due to the specific positioning of the bromine atoms and the ketone group, which imparts distinct reactivity and properties. This makes it particularly useful in targeted organic synthesis and material science applications .
Eigenschaften
IUPAC Name |
2,7-dibromo-10H-anthracen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14(17)12(8)6-10/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSYTQDSHGNXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492757 | |
| Record name | 2,7-Dibromoanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38917-92-9 | |
| Record name | 2,7-Dibromoanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


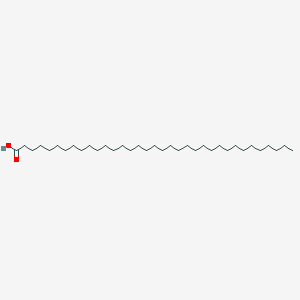
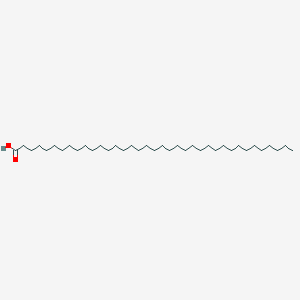
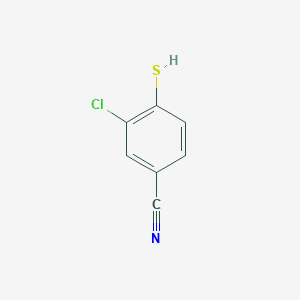
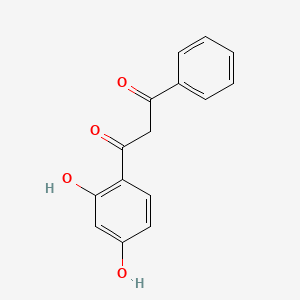
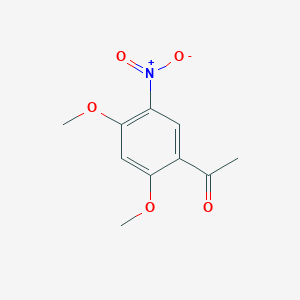
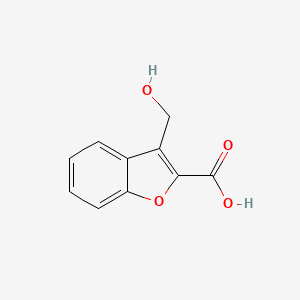
![1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene](/img/structure/B3052080.png)

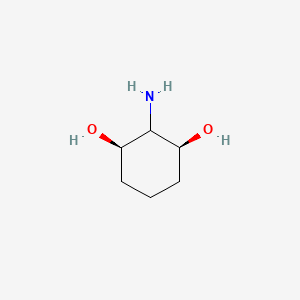


![ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B3052088.png)
![1-(Diphenylmethyl)-1h-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052089.png)
